![molecular formula C26H29FN4O2 B4476411 3-[(TRANS-4-{[4-(4-FLUOROPHENYL)-1-PIPERAZINYL]CARBONYL}CYCLOHEXYL)METHYL]-4(3H)-QUINAZOLINONE](/img/structure/B4476411.png)
3-[(TRANS-4-{[4-(4-FLUOROPHENYL)-1-PIPERAZINYL]CARBONYL}CYCLOHEXYL)METHYL]-4(3H)-QUINAZOLINONE
Overview
Description
3-[(TRANS-4-{[4-(4-FLUOROPHENYL)-1-PIPERAZINYL]CARBONYL}CYCLOHEXYL)METHYL]-4(3H)-QUINAZOLINONE is a complex organic compound with a molecular formula of C26H29FN4O2 and a molecular weight of 448.53 g/mol . This compound features a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of a piperazine ring and a fluorophenyl group adds to its structural complexity and potential biological activity.
Preparation Methods
The synthesis of 3-[(TRANS-4-{[4-(4-FLUOROPHENYL)-1-PIPERAZINYL]CARBONYL}CYCLOHEXYL)METHYL]-4(3H)-QUINAZOLINONE typically involves multiple steps, including the formation of the quinazolinone core and the subsequent attachment of the piperazine and fluorophenyl groups. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the piperazine moiety.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be attached via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acid derivatives.
Chemical Reactions Analysis
3-[(TRANS-4-{[4-(4-FLUOROPHENYL)-1-PIPERAZINYL]CARBONYL}CYCLOHEXYL)METHYL]-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace suitable leaving groups on the quinazolinone core or the piperazine ring.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce various functional groups onto the quinazolinone core.
Scientific Research Applications
3-[(TRANS-4-{[4-(4-FLUOROPHENYL)-1-PIPERAZINYL]CARBONYL}CYCLOHEXYL)METHYL]-4(3H)-QUINAZOLINONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate the interactions between proteins and small molecules.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 3-[(TRANS-4-{[4-(4-FLUOROPHENYL)-1-PIPERAZINYL]CARBONYL}CYCLOHEXYL)METHYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, thereby affecting cellular processes like proliferation and apoptosis .
Comparison with Similar Compounds
3-[(TRANS-4-{[4-(4-FLUOROPHENYL)-1-PIPERAZINYL]CARBONYL}CYCLOHEXYL)METHYL]-4(3H)-QUINAZOLINONE can be compared with other similar compounds, such as:
4-(4-Fluorophenyl)-1-piperazine derivatives: These compounds share the piperazine and fluorophenyl moieties but differ in the core structure.
Quinazolinone derivatives: Compounds with a quinazolinone core but different substituents on the nitrogen atoms or the aromatic rings.
Cyclohexyl derivatives: Compounds with a cyclohexyl group attached to different functional groups, leading to variations in their biological activity.
Properties
IUPAC Name |
3-[[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]cyclohexyl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O2/c27-21-9-11-22(12-10-21)29-13-15-30(16-14-29)25(32)20-7-5-19(6-8-20)17-31-18-28-24-4-2-1-3-23(24)26(31)33/h1-4,9-12,18-20H,5-8,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYPVKIPAUTKAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[5-(2-hydroxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B4476328.png)
![3,4-dimethyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B4476336.png)
![tert-butyl 2-{[(3,4-difluorophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B4476338.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4476340.png)
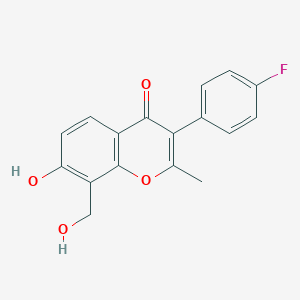
![N-4-pyridinyl-6-[4-(3-pyridinylsulfonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B4476358.png)
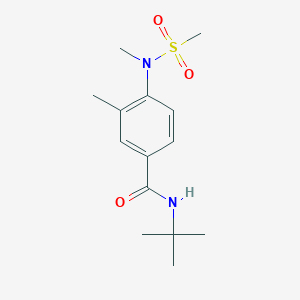
![6-(4-methoxyphenyl)-3-(1-pyrrolidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4476371.png)
![4-benzyl-1-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B4476386.png)
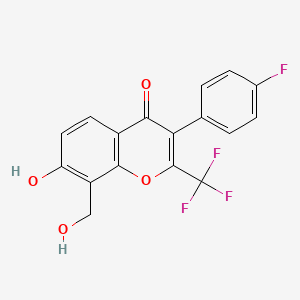
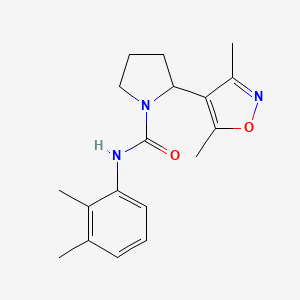
![4-fluoro-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}benzamide](/img/structure/B4476413.png)
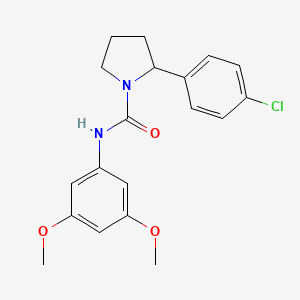
![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B4476427.png)
